molecular formula C28H24O16 B7765595 Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside CAS No. 56508-10-2

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Cat. No. B7765595
CAS RN: 56508-10-2
M. Wt: 616.5 g/mol
InChI Key: FMQQLXJREAGPHS-OJWSHTDTSA-N
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Description

[(2R,3R,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy}-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate is a natural product found in Eucalyptus cypellocarpa, Pemphis acidula, and other organisms with data available.

Scientific Research Applications

  • Antioxidant and Free Radical Scavenging Activities :

    • Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside has been identified in several plant species, such as Geranium pratense and Aconogonon molle, where it exhibits significant antioxidant activity, particularly in scavenging free radicals. This suggests its potential use in preventing oxidative stress-related diseases (Akdemir et al., 2001), (Joshi et al., 2014).
  • Anti-Inflammatory and Antinociceptive Properties :

    • Studies on Geranium pratense have revealed that its phenolic compounds, including this compound, exhibit anti-inflammatory and antinociceptive activities. This supports the traditional use of these plants in treating inflammatory diseases (Kuepeli et al., 2007).
  • Antiviral Properties :

    • This compound isolated from Acer okamotoanum showed inhibitory activity against HIV-1 integrase, suggesting its potential as an antiviral agent (Kim et al., 1998).
  • Potential in Diabetes Management :

    • This compound has demonstrated significant α-glucosidase inhibitory effects, which is relevant in the management of diabetes. The inhibition of α-glucosidase helps in controlling postprandial hyperglycemia, a critical aspect in diabetes management (Şöhretoğlu et al., 2018).
  • Inhibitory Effect on Cell Differentiation and Nitric Oxide Production :

    • It has shown significant inhibition of the differentiation of 3T3-L1 preadipocytes and triglyceride accumulation in maturing adipocytes, as well as nitric oxide production in RAW 264.7 cells. This suggests potential applications in the treatment of obesity and inflammation-related diseases (Yang et al., 2011).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21+,23+,24-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQQLXJREAGPHS-OJWSHTDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971957
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53171-28-1, 56508-10-2
Record name Quercetin 3-(6-O-galloylgalactoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053171281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside
Reactant of Route 2
Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside
Reactant of Route 3
Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside
Reactant of Route 4
Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside
Reactant of Route 5
Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside
Reactant of Route 6
Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

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